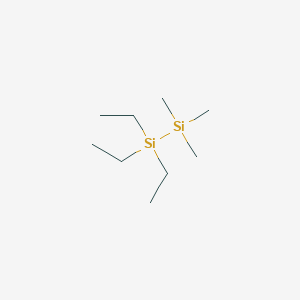
1,1,1-Triethyl-2,2,2-trimethyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Triethyl-2,2,2-trimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silicon atoms bonded to ethyl and methyl groups
Méthodes De Préparation
The synthesis of 1,1,1-Triethyl-2,2,2-trimethyldisilane typically involves the reaction of silicon-based precursors with ethyl and methyl reagents under controlled conditions. One common method involves the use of chlorosilanes as starting materials, which react with ethyl and methyl lithium reagents to form the desired disilane compound. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1,1-Triethyl-2,2,2-trimethyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other reduced silicon species.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include halogens, alkyl lithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1,1,1-Triethyl-2,2,2-trimethyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its reactivity makes it a valuable intermediate in various organic and inorganic synthesis processes.
Medicine: The compound’s unique properties may make it useful in the development of new pharmaceuticals or medical materials.
Industry: It is used in the production of specialty materials, such as high-performance polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethyldisilane exerts its effects depends on the specific application. In chemical reactions, the silicon atoms act as reactive centers, facilitating the formation or breaking of bonds with other atoms or molecules. The ethyl and methyl groups can influence the compound’s reactivity and stability, making it suitable for various synthetic applications.
Comparaison Avec Des Composés Similaires
1,1,1-Triethyl-2,2,2-trimethyldisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethyl-2,2,2-triphenyldisilane: This compound has phenyl groups instead of ethyl groups, which can affect its reactivity and applications.
1,1,2,2-Tetramethyldisilane: This compound has a different arrangement of methyl groups, leading to variations in its chemical properties and uses.
1,1,1-Trimethyldisilane: A simpler compound with only methyl groups, which may have different reactivity and applications compared to the triethyl variant.
Propriétés
Numéro CAS |
57080-44-1 |
|---|---|
Formule moléculaire |
C9H24Si2 |
Poids moléculaire |
188.46 g/mol |
Nom IUPAC |
triethyl(trimethylsilyl)silane |
InChI |
InChI=1S/C9H24Si2/c1-7-11(8-2,9-3)10(4,5)6/h7-9H2,1-6H3 |
Clé InChI |
YZLWRHAZMBUSRX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


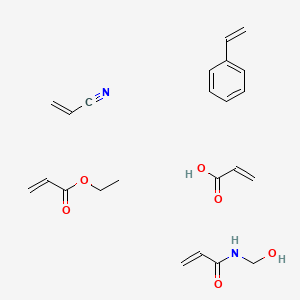
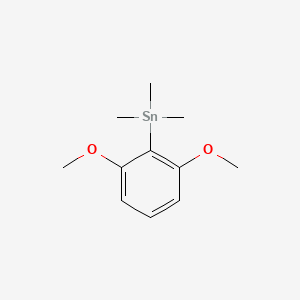
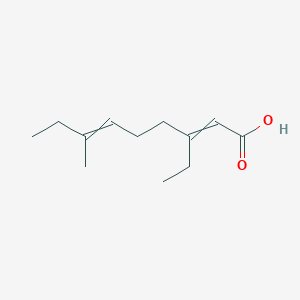
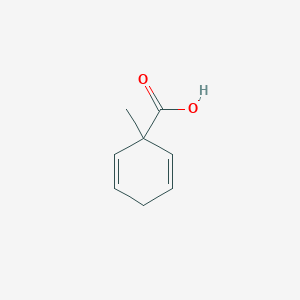
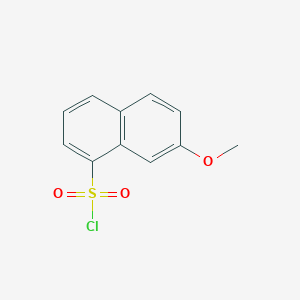
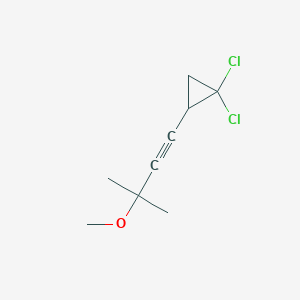
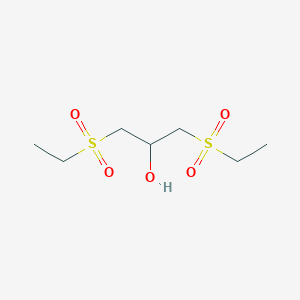
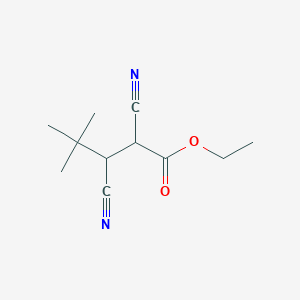
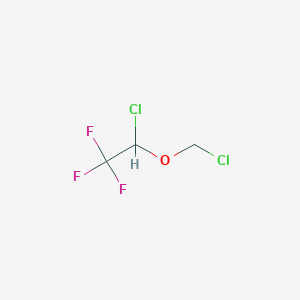
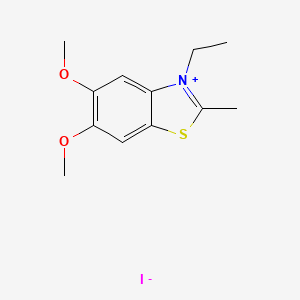
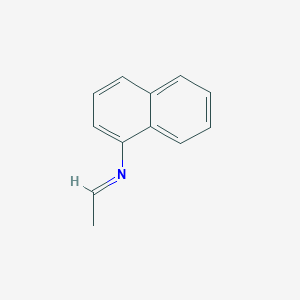
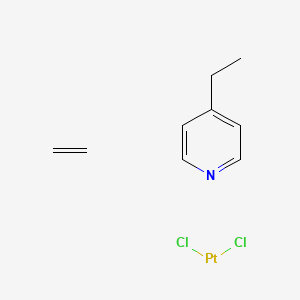
![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
